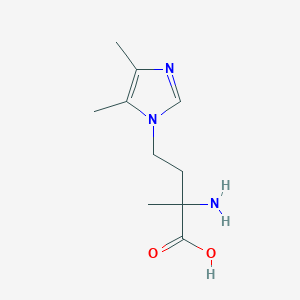
(S)-2-Amino-6-methoxyhex-4-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-6-methoxyhex-4-ynoic acid is an organic compound with a unique structure that includes an amino group, a methoxy group, and a terminal alkyne
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-methoxyhex-4-ynoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2-amino-4-pentynoic acid and methanol. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-6-methoxyhex-4-ynoic acid may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-6-methoxyhex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as ozone (O3) or potassium permanganate (KMnO4) can be used under controlled conditions to oxidize the alkyne group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield aldehydes or ketones, while reduction of the amino group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(2S)-2-amino-6-methoxyhex-4-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-6-methoxyhex-4-ynoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the alkyne group can participate in covalent bonding with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-pentynoic acid: Similar structure but lacks the methoxy group.
6-methoxyhex-4-ynoic acid: Similar structure but lacks the amino group.
2-amino-6-methoxyhexanoic acid: Similar structure but lacks the alkyne group.
Uniqueness
(2S)-2-amino-6-methoxyhex-4-ynoic acid is unique due to the presence of both an amino group and a methoxy group attached to a terminal alkyne
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-methoxyhex-4-ynoic acid |
InChI |
InChI=1S/C7H11NO3/c1-11-5-3-2-4-6(8)7(9)10/h6H,4-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
LQEHMIZJVHPCTH-LURJTMIESA-N |
SMILES isomérico |
COCC#CC[C@@H](C(=O)O)N |
SMILES canónico |
COCC#CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,4-Difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642127.png)




![tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)






![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)
